molecular formula C18H26N4O4 B12601340 1,2,4,5-Tetrakis(propionylamino)benzene CAS No. 631869-09-5

1,2,4,5-Tetrakis(propionylamino)benzene

Cat. No.: B12601340
CAS No.: 631869-09-5
M. Wt: 362.4 g/mol
InChI Key: UVIKRQAACCNUEU-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(propionylamino)benzene is an organic compound characterized by the presence of four propionylamino groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5-Tetrakis(propionylamino)benzene typically involves the reaction of 1,2,4,5-tetraaminobenzene with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of amide bonds between the amino groups and the propionyl chloride, resulting in the desired product. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to 0°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis(propionylamino)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the propionylamino groups to primary amines.

    Substitution: The propionylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 1,2,4,5-Tetraaminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4,5-Tetrakis(propionylamino)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrakis(propionylamino)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The propionylamino groups can form hydrogen bonds and other non-covalent interactions with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4,5-Tetrakis(propionylamino)benzene is unique due to its specific functional groups, which impart distinct chemical reactivity and potential applications. The propionylamino groups provide versatility in chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

631869-09-5

Molecular Formula

C18H26N4O4

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2,4,5-tris(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C18H26N4O4/c1-5-15(23)19-11-9-13(21-17(25)7-3)14(22-18(26)8-4)10-12(11)20-16(24)6-2/h9-10H,5-8H2,1-4H3,(H,19,23)(H,20,24)(H,21,25)(H,22,26)

InChI Key

UVIKRQAACCNUEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1NC(=O)CC)NC(=O)CC)NC(=O)CC

Origin of Product

United States

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